molecular formula C8H3F4NO2S B13221487 4-Cyano-2-(trifluoromethyl)benzene-1-sulfonyl fluoride

4-Cyano-2-(trifluoromethyl)benzene-1-sulfonyl fluoride

Cat. No.: B13221487
M. Wt: 253.18 g/mol
InChI Key: LMDRUZVDZPLFNV-UHFFFAOYSA-N
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Description

4-Cyano-2-(trifluoromethyl)benzene-1-sulfonyl fluoride is an organic compound with significant applications in various fields such as chemistry, biology, and industry. This compound is known for its unique stability and reactivity balance, making it a valuable reagent in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-2-(trifluoromethyl)benzene-1-sulfonyl fluoride typically involves the reaction of 4-cyano-2-(trifluoromethyl)benzenesulfonyl chloride with a fluorinating agent. One common method is the chlorine–fluorine exchange reaction using potassium fluoride (KF) or potassium hydrogen difluoride (KHF2) in the presence of a phase transfer catalyst such as 18-crown-6-ether in acetonitrile .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Cyano-2-(trifluoromethyl)benzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by a nucleophile.

    Oxidation and Reduction: It can also undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4) can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, reaction with an amine would yield a sulfonamide derivative.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Cyano-2-(trifluoromethyl)benzene-1-sulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group is highly electrophilic, allowing it to react with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in enzyme inhibition studies, where the compound forms covalent bonds with active site residues, thereby inactivating the enzyme .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the cyano and trifluoromethyl groups, which enhance its reactivity and stability. This makes it a valuable reagent in synthetic chemistry and a useful tool in biological studies.

Properties

Molecular Formula

C8H3F4NO2S

Molecular Weight

253.18 g/mol

IUPAC Name

4-cyano-2-(trifluoromethyl)benzenesulfonyl fluoride

InChI

InChI=1S/C8H3F4NO2S/c9-8(10,11)6-3-5(4-13)1-2-7(6)16(12,14)15/h1-3H

InChI Key

LMDRUZVDZPLFNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C#N)C(F)(F)F)S(=O)(=O)F

Origin of Product

United States

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